![molecular formula C11H18Cl2Si B12335274 Cyclohexene, 4-[2-(dichloro-2-propen-1-ylsilyl)ethyl]-](/img/structure/B12335274.png)
Cyclohexene, 4-[2-(dichloro-2-propen-1-ylsilyl)ethyl]-
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Overview
Description
Cyclohexene, 4-[2-(dichloro-2-propen-1-ylsilyl)ethyl]- is a specialized organic compound belonging to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons with one or more double bonds within the ring structure. This particular compound features a cyclohexene ring substituted with a dichloro-2-propen-1-ylsilyl group, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4-[2-(dichloro-2-propen-1-ylsilyl)ethyl]- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene and dichloro-2-propen-1-ylsilane.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. A suitable solvent such as tetrahydrofuran (THF) is used.
Catalysts: A Lewis acid catalyst, such as aluminum chloride (AlCl3), is employed to facilitate the reaction.
Procedure: Cyclohexene is reacted with dichloro-2-propen-1-ylsilane in the presence of the catalyst at a controlled temperature, typically around 0-5°C. The reaction mixture is then stirred for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 4-[2-(dichloro-2-propen-1-ylsilyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bond in the cyclohexene ring to a single bond, yielding cyclohexane derivatives.
Substitution: The dichloro-2-propen-1-ylsilyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the double bond.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, diols, cyclohexane derivatives, and various substituted cyclohexene compounds.
Scientific Research Applications
Cyclohexene, 4-[2-(dichloro-2-propen-1-ylsilyl)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Cyclohexene, 4-[2-(dichloro-2-propen-1-ylsilyl)ethyl]- involves its interaction with specific molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The dichloro-2-propen-1-yl group can act as an electrophile, facilitating nucleophilic attacks and subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simple cycloalkene with a single double bond.
Cyclohexane: A saturated cyclic hydrocarbon without double bonds.
Dichlorocyclohexane: A cyclohexane derivative with two chlorine atoms.
Uniqueness
Cyclohexene, 4-[2-(dichloro-2-propen-1-ylsilyl)ethyl]- is unique due to the presence of both a silyl group and a dichloro-2-propen-1-yl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H18Cl2Si |
---|---|
Molecular Weight |
249.25 g/mol |
IUPAC Name |
dichloro-(2-cyclohex-3-en-1-ylethyl)-prop-2-enylsilane |
InChI |
InChI=1S/C11H18Cl2Si/c1-2-9-14(12,13)10-8-11-6-4-3-5-7-11/h2-4,11H,1,5-10H2 |
InChI Key |
JYKQJRWUPUXSFX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[Si](CCC1CCC=CC1)(Cl)Cl |
Origin of Product |
United States |
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